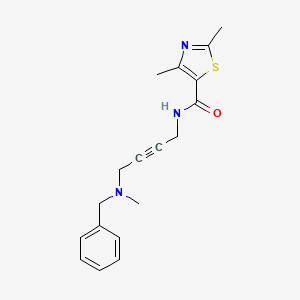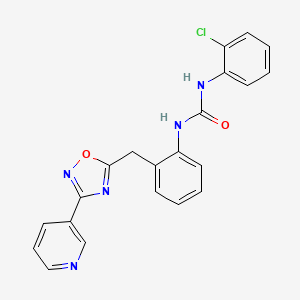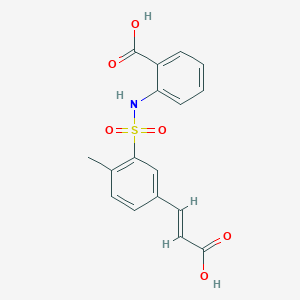![molecular formula C13H13N3O3S B2374215 N-[[5-(2-oxopropylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide CAS No. 921064-68-8](/img/structure/B2374215.png)
N-[[5-(2-oxopropylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[[5-(2-oxopropylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide” is a chemical compound with the molecular formula C14H12F3N3O3S and a molecular weight of 359.32. It is part of a unique series of oxadiazoles that have been synthesized and characterized for various applications .
Synthesis Analysis
The synthesis of similar compounds involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds are then characterized using techniques such as FT-IR, LCMS, and NMR .Aplicaciones Científicas De Investigación
Anticancer Properties
1,3,4-Oxadiazole derivatives have been synthesized and evaluated for their anticancer activities against various cancer cell lines. For instance, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides exhibited moderate to excellent anticancer activity. Some derivatives outperformed the reference drug etoposide in terms of IC50 values against breast, lung, colon, and ovarian cancer cell lines (Ravinaik et al., 2021).
Antimicrobial and Antioxidant Activities
Compounds incorporating the 1,3,4-oxadiazole moiety have shown promising antimicrobial and antioxidant properties. The antimicrobial activities of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives against bacteria like Staphylococcus aureus were significant, with some compounds demonstrating potent antioxidant activity as well (Karanth et al., 2019).
Anti-tubercular Activity
N-substituted derivatives of 1,3,4-oxadiazole have been studied for their in vitro antitubercular activities, with some showing promising results against Mycobacterium tuberculosis H37Rv, indicating their potential as lead molecules for further drug development without toxicity to normal cell lines (Nayak et al., 2016).
Corrosion Inhibition
1,3,4-Oxadiazole derivatives have also been evaluated for their corrosion inhibition properties, specifically for mild steel in sulfuric acid environments. Studies reveal that these compounds act as mixed-type inhibitors, showing significant efficiency in protecting the metal surface from corrosion, as indicated by various physical and electrochemical methods (Ammal et al., 2018).
Polymer Synthesis and Material Properties
Furthermore, aromatic polyamides containing 1,3,4-oxadiazole units have been synthesized, showcasing good thermal stability and solubility in certain solvents. These polymers can be processed into thin, flexible films with desirable mechanical properties and exhibit potential for fluorescence applications (Sava et al., 2003).
Mecanismo De Acción
Target of Action
The primary targets of the compound “N-((5-((2-oxopropyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide” are currently unknown. The compound belongs to the class of oxadiazoles , which are known to interact with a wide range of biological targets.
Mode of Action
Oxadiazoles, in general, are known to interact with their targets through various mechanisms, including inhibition, activation, or modulation of the target’s activity . The specific interactions of this compound with its targets would depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
Oxadiazoles are known to affect a wide range of biochemical pathways depending on their specific targets
Propiedades
IUPAC Name |
N-[[5-(2-oxopropylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-9(17)8-20-13-16-15-11(19-13)7-14-12(18)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNWFIUENOSVMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NN=C(O1)CNC(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-butyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2374134.png)
![4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2374136.png)
![4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzamide](/img/structure/B2374137.png)
![5-amino-1-[2-(2-ethylanilino)-2-oxoethyl]-N-(2-ethylphenyl)triazole-4-carboxamide](/img/structure/B2374140.png)








![2-{2-[(3-Bromophenyl)carbamoyl]phenyl}acetic acid](/img/structure/B2374155.png)